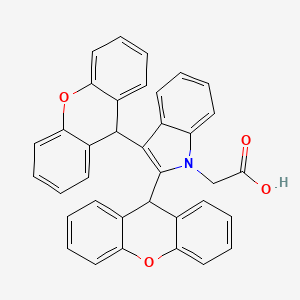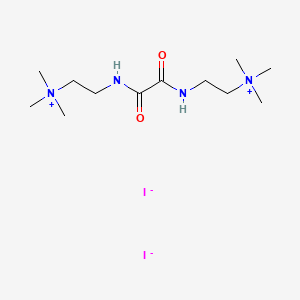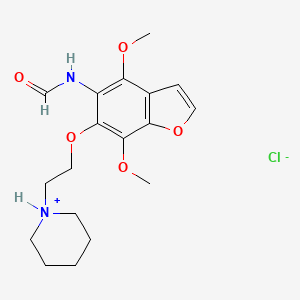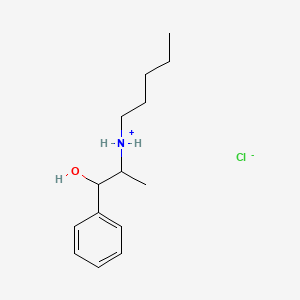
(+-)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes a benzyl alcohol moiety and a pentylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride typically involves multiple steps, starting with the formation of the benzyl alcohol core. One common method involves the reaction of benzyl chloride with a suitable amine, followed by the introduction of the pentylamino group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines.
科学的研究の応用
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simpler compound with similar chemical properties but lacking the pentylamino group.
Phenethylamine: Shares structural similarities but differs in its functional groups and biological activity.
Ephedrine: Contains a similar benzyl alcohol moiety but has different substituents, leading to distinct pharmacological effects.
Uniqueness
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is unique due to its combination of a benzyl alcohol core with a pentylamino group, which imparts specific chemical and biological properties not found in simpler analogs
特性
| 63990-97-6 | |
分子式 |
C14H24ClNO |
分子量 |
257.80 g/mol |
IUPAC名 |
(1-hydroxy-1-phenylpropan-2-yl)-pentylazanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-4-8-11-15-12(2)14(16)13-9-6-5-7-10-13;/h5-7,9-10,12,14-16H,3-4,8,11H2,1-2H3;1H |
InChIキー |
UJRZYZOZJMDYJL-UHFFFAOYSA-N |
正規SMILES |
CCCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


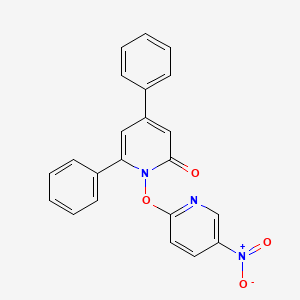
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
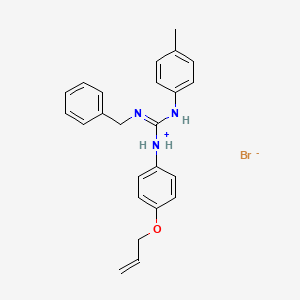
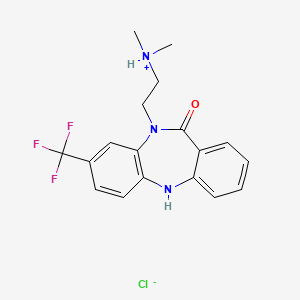
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)

![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
